molecular formula C17H10FN5S B11286744 2-[3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1H-indole

2-[3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1H-indole

Cat. No.: B11286744
M. Wt: 335.4 g/mol
InChI Key: LPRGNLNWYAKTKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(3-Fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1H-indole is a heterocyclic compound that combines several pharmacologically active moieties. The structure consists of a triazole ring fused with a thiadiazole ring, which is further connected to an indole ring. This unique structure imparts a range of biological activities, making it a compound of interest in medicinal chemistry and drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1H-indole typically involves the cyclocondensation of 5-substituted 4-amino-1,2,4-triazole-3-thiols with fluoro-substituted aromatic acids using phosphoryl chloride as a cyclizing agent . This method is efficient and yields the desired fluorinated triazolothiadiazole derivatives in good quantities.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and consistency of the final product through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-[3-(3-Fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the core structure.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

2-[3-(3-Fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1H-indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-(3-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1H-indole involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with receptors, modulating their signaling pathways and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[3-(3-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1H-indole lies in its combined structural features, which impart a distinct set of biological activities. The presence of the fluorophenyl group enhances its lipophilicity and binding affinity to molecular targets, making it a promising candidate for drug development .

Properties

Molecular Formula

C17H10FN5S

Molecular Weight

335.4 g/mol

IUPAC Name

3-(3-fluorophenyl)-6-(1H-indol-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H10FN5S/c18-12-6-3-5-11(8-12)15-20-21-17-23(15)22-16(24-17)14-9-10-4-1-2-7-13(10)19-14/h1-9,19H

InChI Key

LPRGNLNWYAKTKM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C3=NN4C(=NN=C4S3)C5=CC(=CC=C5)F

Origin of Product

United States

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